Tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate
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Overview
Description
Tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate is a chemical compound with the molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol It is a member of the aziridine family, which are three-membered nitrogen-containing heterocycles
Preparation Methods
The synthesis of tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate typically involves the reaction of 3-bromophenylacetic acid with tert-butyl aziridine-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Chemical Reactions Analysis
Tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, m-chloroperbenzoic acid for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to biologically active molecules, particularly those with anticancer or antimicrobial properties.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate involves its interaction with various molecular targets. The aziridine ring is highly strained and reactive, making it a good candidate for nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in biological systems or material applications .
Comparison with Similar Compounds
Tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate can be compared with other similar compounds such as:
Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate: This compound has a similar structure but with the bromine atom in the para position instead of the meta position.
Tert-butyl 3-(3-chlorophenyl)aziridine-2-carboxylate: This compound has a chlorine atom instead of a bromine atom, which can influence its chemical behavior and applications.
Properties
Molecular Formula |
C13H16BrNO2 |
---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3 |
InChI Key |
GEQXUJINCDLMHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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